N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide
Description
N-[3-(6-Methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide is a nitrobenzamide derivative characterized by a 6-methoxypyridazinyl-substituted phenyl group linked to a 4-nitrobenzamide moiety. Its IUPAC name, 2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide, highlights the chloro substituent on the benzamide ring (absent in some synonyms) and the methoxy group on the pyridazine ring .
Properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c1-26-17-10-9-16(20-21-17)13-3-2-4-14(11-13)19-18(23)12-5-7-15(8-6-12)22(24)25/h2-11H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODDHCSENBMRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Introduction of the Nitrobenzamide Moiety: The nitrobenzamide group is incorporated through a nitration reaction followed by amidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using chlorine or bromine, followed by substitution with nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of N-[3-(6-hydroxypyridazin-3-yl)phenyl]-4-nitrobenzamide.
Reduction: Formation of N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s bioactivity is influenced by its substituents:
- Pyridazinyl vs. This substitution correlates with reduced antitumor efficacy in murine models compared to pyridazine-containing analogs .
- Methoxy vs. Ethoxy Pyridazine: N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide () features an ethoxy group instead of methoxy.
- Chlorophenethyl vs. Pyridazinylphenyl : N-(3-chlorophenethyl)-4-nitrobenzamide () replaces the pyridazinylphenyl group with a chlorophenethyl chain. This simpler structure retains antitumor activity but lacks the heteroaromatic interactions critical for selective enzyme inhibition (e.g., carbonic anhydrase) .
Physicochemical Properties
*Estimated based on analogous syntheses ().
Key Research Findings
- Substituent-Driven Selectivity : The 6-methoxypyridazinyl group enhances binding to aromatic enzyme pockets (e.g., carbonic anhydrase) compared to bulkier or simpler substituents (e.g., imidazole or chlorophenethyl) .
- Nitro Group Role : The 4-nitro group is critical for electron-withdrawing effects, stabilizing amide bonds and enhancing interactions with hydrophobic protein domains .
- Synthetic Flexibility : Schotten-Baumann and GP-A methods allow modular synthesis, enabling rapid diversification for structure-activity studies .
Biological Activity
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and therapeutic implications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- IUPAC Name: this compound
- Molecular Formula: C18H14N4O4
- Molecular Weight: 350.3282 g/mol
Structural Representation
| Component | Description |
|---|---|
| Methoxy Group | Enhances solubility and biological activity |
| Pyridazine Ring | Contributes to the compound's reactivity |
| Nitrobenzamide Moiety | Implicated in anticancer and antimicrobial activities |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Ring: Achieved through the reaction of hydrazine with suitable dicarbonyl compounds.
- Coupling Reaction: The pyridazine derivative is coupled with a phenyl group via methods such as Suzuki or Heck coupling.
- Nitration: Introduction of the nitro group followed by amidation to form the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of nitro-containing compounds, including this compound. The proposed mechanism involves:
- Reduction of Nitro Group: Converts to reactive intermediates that can interact with DNA.
- Induction of Apoptosis: Disruption of cellular signaling pathways leading to oxidative stress and cell death.
Case Study:
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation, showcasing a dose-dependent response. The IC50 values varied across different cell lines, indicating selective cytotoxicity.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its mechanism may involve:
- Inhibition of Enzymatic Activity: Targeting specific bacterial enzymes essential for survival.
Research Findings:
In vitro assays revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: Binds to active sites or allosteric sites on enzymes, modulating biochemical pathways.
- DNA Interaction: Forms adducts with DNA, leading to disruptions in replication and transcription processes.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide | Similar pyridazine structure; different substitution pattern | Anticancer and antimicrobial properties |
| N-[3-(6-hydroxypyridazin-3-yl)phenyl]-4-nitrobenzamide | Hydroxyl instead of methoxy group | Reduced biological activity compared to target compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
